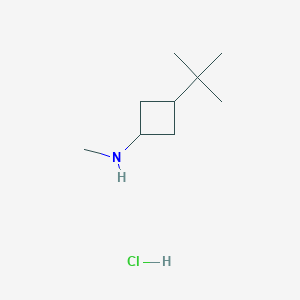
4-(1,3-Dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,3-Dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine is a heterocyclic compound that features both benzofuran and thiazole moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a benzofuran derivative in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(1,3-Dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-(1,3-Dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-(1,3-Dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and molecular targets can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Benzofuran derivatives: Compounds like 2-(1,3-dihydro-2-benzofuran-5-yl)thiazole.
Thiazole derivatives: Compounds such as 2-aminothiazole and its substituted derivatives.
Uniqueness: 4-(1,3-Dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine is unique due to the combination of benzofuran and thiazole rings in its structure. This dual functionality can impart distinct biological activities and chemical reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H12N2OS |
|---|---|
Molekulargewicht |
232.30 g/mol |
IUPAC-Name |
4-(1,3-dihydro-2-benzofuran-5-yl)-5-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H12N2OS/c1-7-11(14-12(13)16-7)8-2-3-9-5-15-6-10(9)4-8/h2-4H,5-6H2,1H3,(H2,13,14) |
InChI-Schlüssel |
CEOXZAKMWNTIOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(S1)N)C2=CC3=C(COC3)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


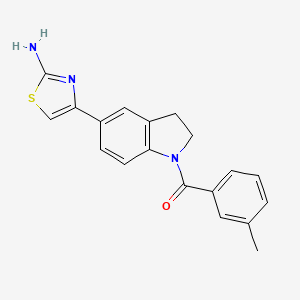
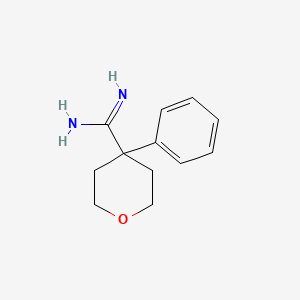
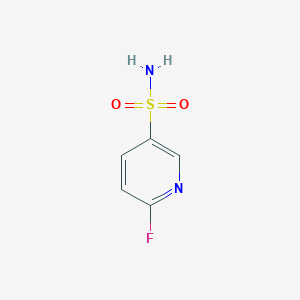
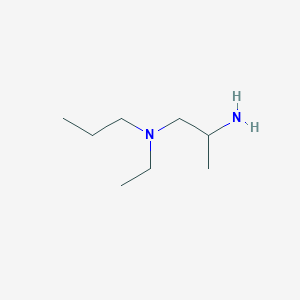
![Methyl 4-[3-(2,4-dihydroxyphenyl)pyrazolidin-4-yl]oxybenzoate](/img/structure/B12313627.png)
![3-Amino-2-[(4-methylphenyl)methyl]propan-1-ol](/img/structure/B12313636.png)
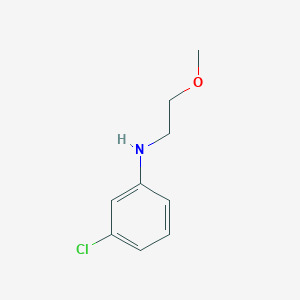
amine](/img/structure/B12313645.png)

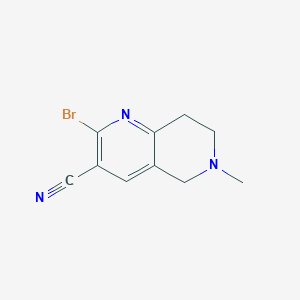
![2-Phenyl-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B12313672.png)

